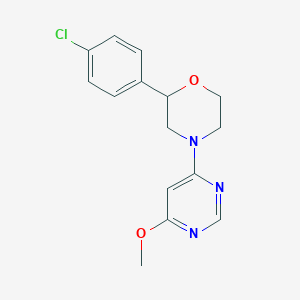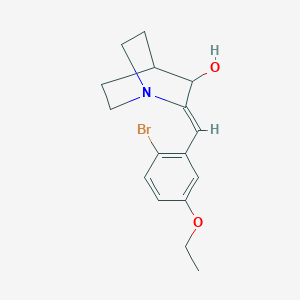
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is a synthetic compound that belongs to the class of morpholine-based drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine exerts its pharmacological effects by inhibiting JAKs. JAKs are enzymes that are involved in the signaling pathways of various cytokines and growth factors, including interleukins, interferons, and growth hormone. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can block the downstream signaling pathways of these cytokines and growth factors, which leads to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine are primarily related to its inhibitory effects on JAKs. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can reduce the production of various cytokines and growth factors, including interleukins, interferons, and growth hormone. This leads to the suppression of the immune response and the reduction of inflammation, which is the underlying cause of many autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine for lab experiments is its potent inhibitory effects on JAKs. This makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors, as well as the mechanisms underlying autoimmune diseases. However, one of the major limitations of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages to ensure the specificity and safety of the experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine. One of the major areas of focus is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of focus is the identification of biomarkers that can predict the response to 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine treatment, which can help to personalize the treatment for individual patients. Additionally, there is a need for more studies to elucidate the long-term safety and efficacy of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine in various autoimmune diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with morpholine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to have potent inhibitory effects on Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can suppress the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRDMYUYSLPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)
![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)